molecular formula C16H21ClINO2 B1149560 RTI-55 Hydrochloride CAS No. 141899-24-3

RTI-55 Hydrochloride

Cat. No. B1149560
CAS RN: 141899-24-3
M. Wt: 421.70091
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RTI-55, also known as iometopane, is a phenyltropane-based psychostimulant used in scientific research and some medical applications . It is a non-selective dopamine reuptake inhibitor derived from methylecgonidine . More selective analogs are derived by conversion to “pyrrolidinoamido” RTI-229 .


Molecular Structure Analysis

The IUPAC name for RTI-55 is Methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate . Its molecular formula is C16H20INO2 and it has a molar mass of 385.245 g·mol−1 .

Scientific Research Applications

  • Mapping and Characterization of Dopaminergic and Serotonergic Uptake Sites : RTI-55 is used as a ligand in radioligand binding assays and autoradiography to identify and characterize dopaminergic and serotonergic uptake sites in the human brain (Little et al., 1993), (Staley et al., 1994).

  • Investigating Novel Cocaine Binding Sites : It helps in identifying and characterizing novel cocaine binding sites in the brain, which are not associated with classic dopamine, serotonin, or norepinephrine transporters (Rothman et al., 1995), (Rothman et al., 1998).

  • In Vivo Brain Imaging : RTI-55 is used in in vivo imaging studies to assess brain dopamine and serotonin transporters, providing insights into the neurochemical changes in various neurological disorders (Mochizuki et al., 1997).

  • Studying Drug Interactions and Displacement : Research has used RTI-55 to study the interaction and displacement of cocaine and other drugs at the dopamine transporter, offering valuable information for substance abuse research (Gatley et al., 1996).

  • Exploring Serotonin Transport in Placenta : It has been instrumental in investigating the characteristics of serotonin transporters in the placenta, which has implications for understanding the effects of compounds like cocaine on pregnancy and fetal development (Shearman et al., 1998).

Mechanism of Action

RTI-55 acts as a potent inhibitor of the dopamine transporter . The dopamine transporter is responsible for the reuptake of dopamine in the brain . Through its inhibitory action, RTI-55 elevates dopamine levels, fostering an increase in its concentration .

Safety and Hazards

The safety data sheet advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20INO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRGHXZCDYBEJE-PEVLCXCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858372
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RTI-55 Hydrochloride

CAS RN

141899-24-3
Record name Methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.